Methyl 5-ethylpyrrolidine-2-carboxylate
Description
Methyl 5-ethylpyrrolidine-2-carboxylate is a pyrrolidine derivative featuring an ethyl substituent at the 5-position of the pyrrolidine ring and a methyl ester group at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves catalytic hydrogenation or acylation reactions under inert atmospheres, followed by purification via column chromatography and recrystallization .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 5-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JEUBHRNABRBLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethylpyrrolidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylpyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 5-ethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate
- Substituents: Methyl group at the 5-position.
- Synthesis: Prepared via TFA-catalyzed hydrogenation and acetylation under argon .
- Reactivity: The smaller methyl group reduces steric hindrance, enabling faster acylation compared to ethyl-substituted analogs.
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate
- Substituents: Hydroxymethyl and methyl groups on a pyridine ring.
- Structural Analysis: X-ray crystallography reveals strong hydrogen bonding due to the hydroxymethyl group, influencing crystal packing .
Sandaracopimaric acid methyl ester Substituents: A diterpene-derived methyl ester. Physical Properties: Higher volatility in gas chromatography compared to pyrrolidine esters due to its non-polar terpene backbone .
Table 1: Substituent Effects on Physical Properties
Structural Conformation and Crystallography
- Pyrrolidine Derivatives : Ethyl-substituted pyrrolidines adopt distinct chair-like conformations, as observed in (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate, where substituents influence ring puckering and hydrogen-bonding networks .
- Pyridine Analogs : Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate forms tighter crystal lattices due to hydrogen bonding, contrasting with the more flexible pyrrolidine esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
